

Application Note: (2R)-Vildagliptin Enantiomeric Purity Analysis by UFLC

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Compound of Interest		
Compound Name:	(2R)-Vildagliptin	
Cat. No.:	B10774862	Get Quote

Introduction

Vildagliptin is an oral anti-diabetic drug that belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class.[1][2] The molecule possesses a single chiral center, resulting in two enantiomers: (2S)-Vildagliptin (the active pharmaceutical ingredient) and **(2R)-Vildagliptin** (considered an impurity).[1][3] Consequently, the determination of enantiomeric purity is a critical aspect of quality control in the manufacturing and formulation of Vildagliptin.[1][2] This application note details a rapid, precise, and accurate Ultra-Fast Liquid Chromatography (UFLC) method for the enantiomeric separation and quantification of Vildagliptin. The described method has been validated according to the International Conference on Harmonisation (ICH) guidelines.[1][2][4]

Instrumentation and Chromatographic Conditions

A Shimadzu LC-20 AD Ultra-Fast Liquid Chromatography (UFLC) system equipped with a binary pump and a UV detector was used for this analysis.[2] Data acquisition and processing were managed using LC Lab solutions software.[2] The enantiomeric separation was achieved on a Chiralcel OD-RH column (250 mm × 4.6 mm, 5 μm).[1][2][4]

Table 1: UFLC Chromatographic Conditions



Parameter	Condition
Column	Chiralcel OD-RH, tris(3,5-dimethyl phenyl carbamate) (250 mm × 4.6 mm, 5 μm)[1][2][4]
Mobile Phase	20 mM Borax Buffer (pH 9.0 \pm 0.05) : Acetonitrile : 0.1% Triethylamine (50:50:0.1, $v/v/v$)[1][2][4]
Flow Rate	1.0 mL/min[1][2][4]
Detection Wavelength	210 nm[1][2][4]
Column Temperature	Ambient[2]
Injection Volume	10 μL

Method Validation Summary

The developed UFLC method was rigorously validated as per ICH guidelines, demonstrating excellent linearity, precision, accuracy, and sensitivity.

Table 2: Method Validation Data

Validation Parameter	Result	
Linearity Range (S-Vildagliptin)	1 - 12 μg/mL[1][2][4]	
Correlation Coefficient (r²)	0.999[1][2][4]	
Limit of Detection (LOD) (S-Vildagliptin)	0.024 μg/mL[1][2][4]	
Limit of Quantification (LOQ) (S-Vildagliptin)	0.075 μg/mL[1][2][4]	
Intra-day Precision (%RSD)	0.346%[1][4]	
Inter-day Precision (%RSD)	0.364%[1][4]	
Accuracy (% Recovery)	99.19% - 100.4%[1][2][4]	
Resolution between Enantiomers	> 1.5 (specifically 4.66)[1][2]	



Experimental Protocols

- 1. Preparation of Reagents and Solutions
- Mobile Phase Preparation:
 - Prepare a 20 mM borax buffer by dissolving an appropriate amount of disodium tetraborate decahydrate in ultrapure water and adjust the pH to 9.0 ± 0.05 .[1][2]
 - Mix the 20 mM borax buffer, HPLC grade acetonitrile, and triethylamine in the ratio of 50:50:0.1 (v/v/v).[1][2][4]
 - Degas the mobile phase prior to use.
- Standard Stock Solution Preparation:
 - Accurately weigh and dissolve an appropriate amount of Vildagliptin reference standard and (2R)-Vildagliptin enantiomer in a suitable solvent (e.g., ethanol or mobile phase diluent) to prepare individual stock solutions.[5]
- Calibration Curve Standard Preparation:
 - Prepare a series of working standard solutions by diluting the S-Vildagliptin stock solution
 with the mobile phase to achieve concentrations ranging from 1 to 12 μg/mL.[1][2]
- Sample Preparation (from Tablets):
 - Weigh and finely powder a sufficient number of Vildagliptin tablets (e.g., Vilda prime® 50 mg).[1][2]
 - Accurately weigh a portion of the powder equivalent to a specific amount of Vildagliptin and transfer it to a volumetric flask.
 - Add a suitable solvent, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark with the same solvent.[1][2]
 - Filter the solution through a 0.45 μm syringe filter before injection.

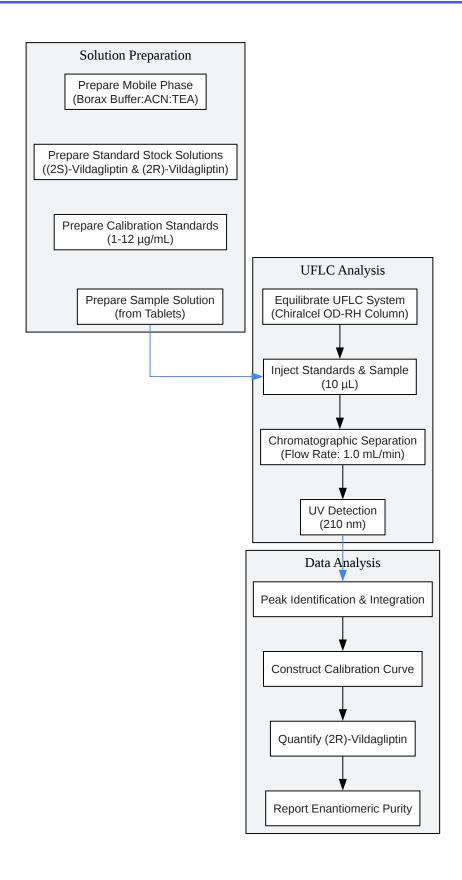


2. UFLC Analysis Protocol

- Equilibrate the Chiralcel OD-RH column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
- Inject 10 μL of each standard solution and the sample solution into the UFLC system.
- Monitor the separation at a wavelength of 210 nm.[1][2][4]
- Identify the peaks corresponding to (2S)-Vildagliptin and (2R)-Vildagliptin based on the retention times of the individual enantiomer standards.
- Construct a calibration curve by plotting the peak area of (2S)-Vildagliptin against its concentration.
- Quantify the amount of (2R)-Vildagliptin in the sample by comparing its peak area to the
 calibration curve of the (2S)-enantiomer or by using the area normalization method if the
 response factors are similar.

Diagrams





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Caption: Workflow for the enantiomeric purity analysis of (2R)-Vildagliptin by UFLC.



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